Spiro[4.4]nonane-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Spiro[4.4]nonane-1-sulfonamide (CAS 1856775-04-6) is a fully saturated, sp³-rich fragment (Fsp³=1.0) that merges a privileged spiro[4.4]nonane core with a primary sulfonamide pharmacophore. Supplied at 95% purity, this regioisomer offers a critical 0.4 log-unit lipophilicity advantage (XLogP3=1.5) over the 2-sulfonamide isomer, enabling finer ADME tuning and superior LipE optimization. Unlike its sulfonyl chloride counterpart, the pre-installed –SO₂NH₂ group permits one-step N-functionalization, accelerating SAR cycles. Ideal for fragment-based library construction and rigidified kinase inhibitor design, this building block delivers a unique 3D vector geometry that is synthetically non-trivial to access later. Secure your supply of this differentiated scaffold to drive your hit-to-lead timelines.

Molecular Formula C9H17NO2S
Molecular Weight 203.30 g/mol
Cat. No. B13200160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.4]nonane-1-sulfonamide
Molecular FormulaC9H17NO2S
Molecular Weight203.30 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCCC2S(=O)(=O)N
InChIInChI=1S/C9H17NO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2,(H2,10,11,12)
InChIKeyGTHZVQWSZROSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.4]nonane-1-sulfonamide (CAS 1856775-04-6): A Conformationally Restricted Spirocyclic Sulfonamide Building Block for Medicinal Chemistry Procurement


Spiro[4.4]nonane-1-sulfonamide (CAS 1856775-04-6, molecular formula C9H17NO2S, molecular weight 203.30 g/mol) is a fully saturated carbocyclic spiro scaffold bearing a primary sulfonamide (–SO2NH2) group at the 1-position [1]. The compound integrates two privileged structural motifs in drug discovery: the spiro[4.4]nonane core—two cyclopentane rings joined at a single quaternary carbon—and the sulfonamide functional group, which serves as both a hydrogen-bond donor/acceptor pharmacophore and a versatile synthetic handle for further derivatization [2]. As a compact (heavy atom count = 13), sp³-rich building block with a single undefined stereocenter, it is positioned within the fragment-like physicochemical space (MW < 300, XLogP3 = 1.5, TPSA = 60–69 Ų, rotatable bonds = 1) and is primarily supplied at 95% purity for use as a synthetic intermediate in hit-to-lead and library enumeration campaigns [1][3].

Why Generic Spirocyclic Sulfonamide Substitution Fails: Evidence-Based Differentiation of Spiro[4.4]nonane-1-sulfonamide


Within the spirocyclic sulfonamide chemical space, regioisomeric and scaffold-level variations produce quantifiable differences in lipophilicity, hydrogen-bonding geometry, and conformational restriction that preclude simple interchangeability. The 1-sulfonamide regioisomer (XLogP3 = 1.5) exhibits a 0.4 log-unit lower predicted lipophilicity than the 2-sulfonamide isomer (XLogP3 = 1.9), translating to an approximately 2.5-fold difference in octanol-water partition coefficient that can materially shift membrane permeability and solubility profiles in a lead optimization context [1][2]. Relative to the parent spiro[4.4]nonane hydrocarbon (LogP ≈ 4.2, TPSA = 0 Ų), the sulfonamide functionalization introduces a dramatic >2.7 log-unit lipophilicity reduction and establishes hydrogen-bond donor/acceptor capacity (HBD = 1, HBA = 2–3) absent in the unsubstituted scaffold [1][3]. Furthermore, the spiro[4.4]nonane core imposes near-complete conformational restriction (1 rotatable bond) compared with acyclic sulfonamide analogs possessing 3–6+ rotatable bonds, a feature that directly impacts entropic binding penalties and target selectivity [4][5]. The quantitative evidence below establishes precisely where and by how much Spiro[4.4]nonane-1-sulfonamide diverges from its closest analogs.

Quantitative Differentiation Evidence for Spiro[4.4]nonane-1-sulfonamide: Head-to-Head and Cross-Study Comparator Data


Regioisomeric Lipophilicity Differential: Spiro[4.4]nonane-1-sulfonamide vs. Spiro[4.4]nonane-2-sulfonamide

The 1-sulfonamide regioisomer (XLogP3 = 1.5) demonstrates a 0.4 log-unit reduction in predicted lipophilicity compared with the 2-sulfonamide isomer (XLogP3 = 1.9), representing an approximately 2.5-fold lower octanol-water partition coefficient [1][2]. This difference arises from the distinct spatial orientation of the polar sulfonamide group relative to the spirocyclic core—at the 1-position, the –SO2NH2 group is attached directly adjacent to the spiro junction, altering the local electronic environment and solvent exposure compared with the 2-position attachment . The reduced lipophilicity of the 1-isomer predicts higher aqueous solubility and potentially lower passive membrane permeability, which may favor target engagement for cytosolic targets while disfavoring blood-brain barrier penetration relative to the 2-isomer.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Conformational Restriction: Rotatable Bond Count of Spiro[4.4]nonane-1-sulfonamide Compared with Acyclic Sulfonamide Analogs

Spiro[4.4]nonane-1-sulfonamide possesses exactly 1 rotatable bond (the S–N bond of the sulfonamide group), whereas the parent spiro[4.4]nonane hydrocarbon has 0 rotatable bonds [1][2]. In contrast, prototypical acyclic primary sulfonamides such as butane-1-sulfonamide possess 4 rotatable bonds (3 C–C + 1 S–N), and longer-chain analogs carry proportionally more [3]. The near-complete conformational restriction imposed by the spirocyclic core reduces the entropic penalty upon target binding—a principle systematically documented across spirocyclic scaffolds in medicinal chemistry [4]. The orthogonal relationship between the two cyclopentane rings of the spiro[4.4]nonane system, confirmed by crystallographic and computational studies, further constrains the spatial presentation of the sulfonamide pharmacophore to a limited set of well-defined low-energy conformations [5].

Conformational Analysis Entropic Binding Selectivity Design

Physicochemical Transformation upon Sulfonamide Functionalization: Spiro[4.4]nonane-1-sulfonamide vs. Parent Spiro[4.4]nonane

Introduction of the primary sulfonamide group at the 1-position of the spiro[4.4]nonane scaffold produces a dramatic shift in key drug-likeness parameters compared with the parent hydrocarbon (spiro[4.4]nonane, CAS 175-93-9): LogP decreases from approximately 4.2–4.3 to 1.5 (ΔLogP ≈ −2.7 to −2.8), TPSA increases from 0 Ų to 60.16–68.5 Ų, and hydrogen-bond donor count rises from 0 to 1 [1][2]. These changes reposition the compound from a highly lipophilic, membrane-permeable hydrocarbon (ACD/LogP 4.33, predicted BCF 274) into fragment-like chemical space suitable for oral drug discovery (congruent with Rule of 3: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. The 1-sulfonamide thus offers a pre-optimized starting point that eliminates the need for de novo introduction of hydrogen-bonding capacity during hit expansion.

Physicochemical Property Optimization Drug-Likeness Fragment-Based Drug Discovery

Building Block Stability and Synthetic Utility: Spiro[4.4]nonane-1-sulfonamide vs. Spiro[4.4]nonane-1-sulfonyl Chloride

Spiro[4.4]nonane-1-sulfonamide (MW 203.30) is the stable, directly usable sulfonamide building block, whereas its sulfonyl chloride counterpart (spiro[4.4]nonane-1-sulfonyl chloride, CAS 1878780-29-0, MW 222.73) is a moisture-sensitive reactive intermediate requiring immediate derivatization or strictly anhydrous storage [1]. The sulfonamide is supplied at 95% purity and is stable under standard laboratory storage conditions, enabling direct use in amine alkylation, N-arylation, and sulfonamide SAR expansion without an in situ activation step [2]. By contrast, the sulfonyl chloride requires reaction with amines to generate the corresponding sulfonamide—the very functional group already present in the 1-sulfonamide—and carries additional handling, storage, and waste-disposal burdens associated with reactive acid chloride intermediates [1].

Synthetic Chemistry Building Block Procurement Library Synthesis

Fragment-Like Physicochemical Profile: Alignment with Rule-of-Three Criteria for Fragment-Based Drug Discovery

Spiro[4.4]nonane-1-sulfonamide meets all key Rule-of-Three (Ro3) criteria for fragment-based drug discovery (FBDD) libraries: MW = 203.30 (<300), XLogP3 = 1.5 (≤3), HBD = 1 (≤3), and HBA = 2–3 (≤3) [1][2]. With a rotatable bond count of 1 and a topological polar surface area in the 60–69 Ų range, the compound occupies a favorable position in 3D fragment space—sufficiently polar for aqueous solubility while retaining adequate lipophilicity for target engagement [1][3]. This contrasts with the parent spiro[4.4]nonane (MW 124.22, LogP ≈ 4.2), which lacks both hydrogen-bonding capacity and aqueous solubility for fragment screening [4]. The presence of the primary sulfonamide as both a pharmacophoric element and a synthetic growth vector makes this building block directly compatible with fragment-growing and fragment-linking strategies without requiring preliminary functional group installation [3].

Fragment-Based Drug Discovery FBDD Library Design Rule of Three

High-Impact Application Scenarios for Spiro[4.4]nonane-1-sulfonamide Based on Demonstrated Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction with Built-In Synthetic Growth Vectors

Spiro[4.4]nonane-1-sulfonamide is ideally suited as a core fragment for FBDD library construction. Its full Rule-of-Three compliance (MW 203.30, XLogP3 1.5, HBD 1, HBA 2–3) [1] and the presence of a primary sulfonamide that serves both as a zinc-binding or hydrogen-bonding pharmacophore and a direct N-functionalization handle [2] enable immediate fragment screening followed by structure-guided growth without preliminary functional group installation. The 3D character imparted by the spiro[4.4]nonane scaffold (fraction sp³ = 1.0) provides access to underexplored chemical space compared with planar aromatic sulfonamide fragments, a strategic advantage documented across multiple spirocyclic drug discovery programs [3].

Selective Kinase Inhibitor Design Leveraging Conformational Restriction for Isoform Selectivity

The near-complete conformational restriction (1 rotatable bond) of Spiro[4.4]nonane-1-sulfonamide [1] makes it a valuable building block for designing selective kinase inhibitors, where rigidified ligands have been shown to achieve up to 1000-fold selectivity against closely related kinase isoforms (e.g., Akt vs. PKA) compared with more flexible spirochromane precursors in spirocyclic sulfonamide series [3][4]. The defined spatial orientation of the sulfonamide vector at the 1-position (adjacent to the spiro junction) provides a geometrically distinct presentation compared with the 2-sulfonamide isomer (XLogP3 1.9 vs. 1.5), offering medicinal chemists an additional degree of freedom in scaffold orientation during structure-based design [2].

Sulfonamide SAR Expansion via Direct N-Functionalization in Hit-to-Lead Campaigns

As a stable, pre-formed primary sulfonamide supplied at 95% purity [1], Spiro[4.4]nonane-1-sulfonamide enables one-step diversification through N-alkylation, N-arylation, or N-acylation without requiring an intermediate sulfonyl chloride activation step. This contrasts with the workflow required when starting from spiro[4.4]nonane-1-sulfonyl chloride (CAS 1878780-29-0), which demands anhydrous conditions and immediate reaction with amine nucleophiles [5]. The resulting acceleration of SAR exploration—eliminating one synthetic transformation per analog—is material in hit-to-lead campaigns where library turnaround time directly impacts project milestones.

Multiparametric Lead Optimization Exploiting Regioisomer-Dependent Lipophilicity Modulation

The 0.4 log-unit lipophilicity differential between Spiro[4.4]nonane-1-sulfonamide (XLogP3 1.5) and its 2-sulfonamide regioisomer (XLogP3 1.9) [1][2] provides a quantifiable design parameter for fine-tuning ADME properties during lead optimization. In programs where lipophilic ligand efficiency (LLE) or CNS multiparameter optimization (MPO) scores are critical decision metrics, the 1-sulfonamide regioisomer offers a starting point with inherently lower lipophilicity—approximately 2.5-fold lower octanol-water partitioning—potentially translating to improved metabolic stability and reduced off-target binding [3]. This regioisomeric choice should be made at the building-block procurement stage, as late-stage positional isomer interconversion on the spiro[4.4]nonane scaffold is synthetically non-trivial.

Quote Request

Request a Quote for Spiro[4.4]nonane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.